molecular formula C10H10ClNO2 B12335336 6-Chloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile

6-Chloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile

Cat. No.: B12335336
M. Wt: 211.64 g/mol
InChI Key: COGDUEBXEPLPMG-UHFFFAOYSA-N
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Description

6-Chloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile is a heterocyclic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has garnered attention due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile typically involves multicomponent reactions. One common method is the reaction of aromatic aldehydes with malononitrile and β-ketoesters in the presence of a catalyst. This method is favored due to its efficiency and high yield .

Industrial Production Methods

Industrial production of this compound often employs similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures consistent quality and high throughput. Catalysts such as ammonium acetate in ethanol are commonly used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Monoperphthalic acid in an organic solvent.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

6-Chloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    2-Amino-3-cyano-4H-chromenes: Known for their pharmacological properties, these compounds are often compared to 6-Chloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile in research studies.

Uniqueness

What sets this compound apart is its unique combination of a chloro substituent and a carbonitrile group, which can enhance its reactivity and biological activity. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

6-chloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile

InChI

InChI=1S/C10H10ClNO2/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h5,7-9H,1-3H2

InChI Key

COGDUEBXEPLPMG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1Cl)C(=O)C(=CO2)C#N

Origin of Product

United States

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